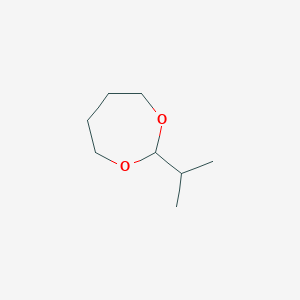

2-(Propan-2-yl)-1,3-dioxepane

Description

Structure

3D Structure

Properties

CAS No. |

15351-37-8 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-dioxepane |

InChI |

InChI=1S/C8H16O2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

MFKPLBUNJMEBRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCCCCO1 |

Origin of Product |

United States |

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Propan 2 Yl 1,3 Dioxepane

Mechanism of Cyclic Acetal (B89532)/Ketal Formation

The formation of 2-(propan-2-yl)-1,3-dioxepane involves the reaction of a ketone, in this case, propan-2-one (acetone), with 1,4-butanediol (B3395766) under acidic conditions. This reaction is a classic example of ketalization, a subset of acetal formation. The generally accepted mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetone (B3395972) by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,4-butanediol acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the original hydroxyl groups of the hemiacetal.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, leading to the formation of a resonance-stabilized carbocation, specifically an oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the 1,4-butanediol chain then attacks the carbocation in an intramolecular fashion. This ring-closing step forms the seven-membered 1,3-dioxepane (B1593757) ring.

Deprotonation: Finally, a base (which can be the conjugate base of the acid catalyst or another molecule of the diol) removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

This equilibrium-driven process often requires the removal of water, for instance by azeotropic distillation using a Dean-Stark apparatus, to drive the reaction towards the formation of the ketal. organic-chemistry.org

Stereochemical Aspects of 1,3-Dioxepane Ring Formation

The formation of the 1,3-dioxepane ring introduces stereochemical considerations, particularly if the 1,4-butanediol substrate is substituted. While the parent this compound derived from unsubstituted 1,4-butanediol is achiral, the principles of stereoselective synthesis become critical when dealing with chiral or prochiral diols.

The stereochemical outcome of the reaction can be influenced by several factors:

Substrate Control: If the 1,4-diol contains pre-existing stereocenters, the formation of the 1,3-dioxepane ring can proceed with a degree of diastereoselectivity. The relative orientation of the substituents on the diol can direct the approach of the ketone and influence the conformation of the transition state, leading to a preference for one diastereomer over another.

Reagent Control: The use of chiral catalysts or auxiliaries can induce enantioselectivity in the formation of the 1,3-dioxepane ring from a prochiral diol.

Kinetic vs. Thermodynamic Control: The reaction conditions can also play a role. Under kinetic control (lower temperatures, short reaction times), the product distribution will reflect the relative energies of the transition states leading to different stereoisomers. Under thermodynamic control (higher temperatures, longer reaction times, and equilibration conditions), the product distribution will be governed by the relative stabilities of the stereoisomeric products.

The conformation of the seven-membered 1,3-dioxepane ring is more complex than its five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) counterparts. While 1,3-dioxanes preferentially adopt a chair-like conformation, the 1,3-dioxepane ring is more flexible and can exist in a variety of twist-chair and twist-boat conformations. The specific conformation adopted will be influenced by the substituents on the ring, including the isopropyl group at the 2-position.

Deprotection and Cleavage Reactions

The utility of the 1,3-dioxepane group often lies in its role as a protecting group for the carbonyl functionality of the original ketone or the diol. Consequently, its selective cleavage, or deprotection, is a crucial transformation in multi-step organic synthesis.

Acid-Catalyzed Hydrolysis and Transacetalization

The most common method for the deprotection of 1,3-dioxepanes is acid-catalyzed hydrolysis. rsc.org This reaction is essentially the reverse of the formation process. The mechanism involves:

Protonation: One of the ether oxygens of the 1,3-dioxepane ring is protonated by an acid.

Ring Opening: The protonated ring opens to form a resonance-stabilized carbocation and a hydroxyl group.

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

Proton Transfer and Cleavage: A series of proton transfers and bond cleavages ultimately leads to the release of the original ketone (propan-2-one) and 1,4-butanediol.

Transacetalization is a related process where the 1,3-dioxepane reacts with another alcohol or diol in the presence of an acid catalyst to form a new acetal or ketal. rsc.orgpsu.edu This can be an effective method for changing the protecting group without isolating the intermediate carbonyl compound. rsc.org The reaction is driven by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. rsc.org

| Reaction | Conditions | Outcome |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Cleavage to propan-2-one and 1,4-butanediol |

| Transacetalization | Anhydrous alcohol/diol, acid catalyst (e.g., p-TsOH) | Formation of a new acetal/ketal |

Electrochemical Deprotection Strategies

In recent years, electrochemical methods have emerged as a mild and environmentally friendly alternative for the deprotection of acetals and ketals, including 1,3-dioxepanes. rsc.orgrsc.org These methods offer the advantage of avoiding harsh acidic conditions that might be incompatible with other functional groups in the molecule.

A typical electrochemical deprotection involves the use of an electrolyte, such as lithium perchlorate (B79767) (LiClO₄), which can act as both the electrolyte and an oxygen source for the newly formed carbonyl group. rsc.orgrsc.org The reaction is carried out under neutral conditions, and the deprotection is initiated by an electrical potential. This method has been shown to be efficient for a variety of acetal and ketal derivatives. rsc.orgrsc.org

| Method | Key Reagents/Conditions | Advantages |

| Electrochemical Deprotection | Graphite electrodes, LiClO₄, 1,3,5-trioxane (B122180) (as a Li activator) | Neutral conditions, high efficiency, avoids acid/base reagents |

Other Selective Cleavage Methods

Lewis Acids: Lewis acids such as bismuth nitrate (B79036) pentahydrate can catalyze the deprotection of acetals and ketals under mild conditions. organic-chemistry.org This method can exhibit chemoselectivity, for instance, cleaving ketals derived from ketones and conjugated aldehydes more readily. organic-chemistry.org

Iodine-Based Reagents: Molecular iodine in acetone has been reported as a highly efficient and chemoselective catalyst for the deprotection of acetals and ketals under neutral conditions. acs.org This method is rapid and tolerates a range of sensitive functional groups. acs.org

N-Bromosuccinimide (NBS): In the presence of ethyl orthoformate and 1,3-propanediol (B51772), NBS can catalyze the formation of 1,3-dioxanes. organic-chemistry.org While this is a protection method, the underlying principle of activating the acetal linkage suggests that related bromonium-ion mediated strategies could be adapted for cleavage under specific conditions.

Stability under Various Reaction Conditions

The stability of the 1,3-dioxepane ring under different reaction conditions is a key factor in its application as a protecting group.

Basic Conditions: 1,3-Dioxepanes are generally very stable under basic conditions. thieme-connect.de They are resistant to hydrolysis by bases and are compatible with a wide range of nucleophilic reagents, such as organometallic compounds (Grignard reagents, organolithiums), enolates, and hydrides. This stability is a cornerstone of their use in protecting carbonyl groups while other parts of the molecule undergo base-mediated transformations.

Reductive Conditions: 1,3-Dioxepanes are stable to many common reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), under standard conditions. lookchem.com However, in the presence of a Lewis acid like aluminum chloride (AlCl₃), LiAlH₄ can reductively cleave the 1,3-dioxepane ring to afford a hydroxy ether. lookchem.com The rate of this reductive cleavage is generally slower for seven-membered 1,3-dioxepanes compared to their five-membered 1,3-dioxolane (B20135) counterparts. lookchem.com

Oxidative Conditions: The stability of 1,3-dioxepanes towards oxidizing agents is generally good, especially with mild oxidants. organic-chemistry.org They are typically resistant to reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Jones reagent under neutral or slightly acidic conditions. organic-chemistry.org However, strong oxidizing agents, particularly in the presence of strong acids, can lead to cleavage and oxidation of the resulting fragments. organic-chemistry.org

| Condition | Stability of 1,3-Dioxepane | Notes |

| Basic (e.g., NaOH, NaH, Grignard reagents) | Stable | Resistant to nucleophiles and bases. |

| Reductive (e.g., NaBH₄, LiAlH₄) | Stable | Can be cleaved by LiAlH₄ in the presence of a Lewis acid. lookchem.com |

| Oxidative (e.g., PCC, PDC) | Generally Stable | Can be cleaved by strong oxidizing agents under harsh conditions. organic-chemistry.org |

Conformational Analysis and Spectroscopic Characterization Methodologies for 1,3 Dioxepanes

Elucidation of Ring Conformations (e.g., Twist-Chair, Twist-Boat)

The conformational landscape of the 1,3-dioxepane (B1593757) ring is analogous to that of its parent carbocycle, cycloheptane (B1346806). Theoretical calculations and experimental studies have identified two main families of low-energy conformations: the twist-chair (TC) and the twist-boat (TB). wikipedia.org The chair family includes the Cₛ symmetric chair (C) as a maximum energy conformation and the C₂ symmetric twist-chair (TC) as the energetic minimum. The boat family consists of the boat (B) and twist-boat (TB) conformations, which are often of similar energy. cdnsciencepub.com

For many substituted 1,3-dioxepanes, the twist-chair conformation is found to be the most stable and predominant form in solution. cdnsciencepub.com Studies on related systems, such as 1,3-dioxacyclohept-5-enes, have also provided evidence for the twist-boat conformation, indicating that the exact conformational preference can be influenced by factors like the presence of double bonds or specific substitution patterns within the ring. acs.org The energy barrier for inversion between the two families is significant, but pseudorotation within a family (e.g., between different TC forms) is a lower-energy process. cdnsciencepub.com The introduction of the two oxygen atoms in the 1,3-dioxepane ring, compared to cycloheptane, alters bond lengths and angles (C-O bonds are shorter than C-C bonds), which in turn modifies the relative energies of the possible conformations. thieme-connect.de

Table 1: Key Conformations of the Cycloheptane and 1,3-Dioxepane Ring

| Conformation Family | Specific Conformer | Symmetry | Relative Energy (Typical) |

|---|---|---|---|

| Chair | Twist-Chair (TC) | C₂ | Minimum |

| Chair (C) | Cₛ | Maximum | |

| Boat | Twist-Boat (TB) | D₂ | Low |

| Boat (B) | C₂ᵥ | Low |

This interactive table summarizes the primary conformations available to seven-membered rings. Data is generalized from studies on cycloheptane and its derivatives. wikipedia.orgcdnsciencepub.comiupac.org

Influence of Substituents on Conformational Equilibrium (e.g., Anomeric Effect)

The presence of a substituent, such as the isopropyl group at the C2 position in 2-(propan-2-yl)-1,3-dioxepane, significantly influences the conformational equilibrium. The substituent's preference for an axial-like or equatorial-like position is governed by a combination of steric and stereoelectronic effects.

Steric Effects: The isopropyl group is sterically bulky. In cyclic systems, bulky substituents generally prefer to occupy an equatorial position to minimize destabilizing steric interactions, such as 1,3-diaxial interactions, with other ring atoms. libretexts.orglibretexts.org In a twist-chair conformation of 1,3-dioxepane, the substituent at C2 can adopt one of two primary positions. The equatorial orientation is typically favored for bulky alkyl groups to avoid steric strain.

Anomeric Effect: A key stereoelectronic factor in oxygen-containing heterocycles is the anomeric effect. wikipedia.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the C2 carbon in this case) to adopt an axial orientation, contrary to what would be expected from steric considerations alone. rsc.org This preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair on an adjacent ring heteroatom (one of the oxygen atoms) and the antibonding (σ) orbital of the C2-substituent bond (n → σ interaction). rsc.org

For this compound, the substituent is an alkyl group (isopropyl), which is not highly electronegative. Therefore, the classical anomeric effect is not expected to be a dominant stabilizing force. Instead, steric hindrance from the bulky isopropyl group is the primary determinant of its conformational preference, strongly favoring an equatorial position. In cases with electronegative substituents at C2 (e.g., an alkoxy group), the anomeric effect becomes significant and can lead to a greater population of the axial conformer. thieme-connect.de

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the solution-state conformation of 1,3-dioxepanes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within the molecule.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to the ring's geometry. For this compound, the proton at C2 would be expected to appear as a doublet, coupled to the single proton of the isopropyl group. The protons on the ethylenic bridges of the dioxepane ring (C4, C5, C6, C7) would likely exhibit complex, overlapping multiplets. In a fixed conformation like a twist-chair, these protons become chemically and magnetically non-equivalent, leading to distinct signals. The magnitude of the vicinal (³JHH) and geminal (²JHH) coupling constants can provide quantitative information about dihedral angles and thus help in assigning the predominant conformation. cdnsciencepub.com

In ¹³C NMR spectroscopy, the number of signals indicates the number of unique carbon environments. For this compound in a symmetric conformation, one might expect five signals: one for C2, one for the methine carbon of the isopropyl group, one for the two equivalent methyl carbons of the isopropyl group, and two for the pairs of methylene (B1212753) carbons in the seven-membered ring (e.g., C4/C7 and C5/C6). The chemical shift of the acetal (B89532) carbon (C2) is particularly diagnostic and is influenced by the orientation of its substituent. thieme-connect.de

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| CH (CH₃)₂ | ¹H | 2.0 - 2.5 | Septet | Deshielded by two oxygen atoms and the C2 proton. |

| CH(C H₃)₂ | ¹H | ~1.0 | Doublet | Typical range for isopropyl methyl protons. |

| C2-H | ¹H | 4.5 - 5.0 | Doublet | Acetal proton, deshielded by two oxygens. |

| Ring -CH ₂- | ¹H | 1.5 - 4.0 | Multiplets | Complex signals due to conformational dynamics and coupling. |

| C 2 | ¹³C | 100 - 110 | - | Typical range for an acetal carbon. |

| C H(CH₃)₂ | ¹³C | 30 - 35 | - | Methine carbon of the isopropyl group. |

| CH(C H₃)₂ | ¹³C | 15 - 25 | - | Methyl carbons of the isopropyl group. |

| Ring -C H₂- | ¹³C | 25 - 70 | - | Methylene carbons of the dioxepane ring. |

This interactive table provides estimated NMR data based on analogous structures. Actual values may vary. thieme-connect.dedocbrown.infolibretexts.org

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-O bond vibrations.

Key expected absorptions include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region arising from the C-H bonds of the isopropyl group and the methylene groups of the dioxepane ring. docbrown.info

C-H bending: Absorptions in the 1365-1480 cm⁻¹ region corresponding to the bending and deformation modes of the alkyl groups. docbrown.info

C-O stretching: The most characteristic feature for a cyclic acetal is the strong and distinct C-O-C stretching vibrations, which typically appear in the 1000-1200 cm⁻¹ region. docbrown.infonih.gov The exact positions and number of these bands can be sensitive to the ring's conformation.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule, arising from various bending and skeletal vibrations. docbrown.info While detailed conformational analysis from IR alone is challenging, it serves as an excellent method for confirming the presence of the key functional groups.

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkane (ring CH₂, isopropyl CH/CH₃) |

| 1365 - 1480 | C-H Bend/Deformation | Alkane (ring CH₂, isopropyl CH/CH₃) |

| 1000 - 1200 | C-O-C Stretch | Cyclic Acetal |

This interactive table highlights the expected IR absorption regions for the title compound. docbrown.infonih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.

For this compound (C₈H₁₆O₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 144. The fragmentation of cyclic acetals is often initiated by cleavage of the bonds adjacent to the oxygen atoms. Key fragmentation pathways would likely include:

Loss of the isopropyl group: Cleavage of the C2-isopropyl bond would result in a fragment at m/z 101 ([M - C₃H₇]⁺). This is often a very favorable pathway, leading to a stable oxonium ion.

Loss of an isopropoxy radical: This would lead to a fragment at m/z 85.

Ring cleavage: Fragmentation of the dioxepane ring itself can lead to a variety of smaller ions. Common fragments from similar cyclic ethers and acetals include ions at m/z 43 (the isopropyl cation, [C₃H₇]⁺) and fragments arising from the breakdown of the butanediol (B1596017) portion of the ring. docbrown.info

The base peak in the spectrum is often the most stable fragment ion formed. Analyzing the pattern of fragment ions allows for the confirmation of the molecular structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 144 | Molecular Ion [M]⁺• | [C₈H₁₆O₂]⁺• |

| 101 | [M - C₃H₇]⁺ | [C₅H₉O₂]⁺ |

| 85 | [M - OC₃H₇]⁺ | [C₅H₉O]⁺ |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ |

This interactive table shows plausible mass fragments for the title compound under EI-MS conditions.

Strategic Applications of 2 Propan 2 Yl 1,3 Dioxepane in Complex Organic Synthesis

Role as a Protecting Group for Carbonyl Compounds and Diols

The principal application of 2-(propan-2-yl)-1,3-dioxepane is in the protection of 1,4-diols or, in a reverse sense, the protection of isobutyraldehyde (B47883). wikipedia.orgthieme-connect.de The formation of this cyclic ketal renders the otherwise reactive hydroxyl or carbonyl groups inert to a wide range of reaction conditions, particularly those involving nucleophiles, bases, and reducing agents. thieme-connect.delibretexts.org

The protection strategy involves the acid-catalyzed reaction of a 1,4-diol with isobutyraldehyde or an equivalent reagent. google.comnumberanalytics.com To drive the equilibrium towards the formation of the thermodynamically stable seven-membered dioxepane ring, water, a byproduct of the reaction, is typically removed. google.comgoogle.com The resulting ketal is characterized by its stability in neutral to strongly basic environments. libretexts.org Deprotection is readily achieved under acidic conditions, often with aqueous acid, which hydrolyzes the ketal to regenerate the original diol and carbonyl compound. wikipedia.orglibretexts.org This robust stability profile, coupled with facile cleavage under specific conditions, makes it an effective and reliable protecting group in multistep synthesis. organic-chemistry.orguchicago.edu

| Transformation | Typical Reagents and Conditions | Applicability |

|---|---|---|

| Protection (Acetal/Ketal Formation) | Aldehyde/Ketone, Diol, Acid Catalyst (e.g., p-TsOH, CSA, H₂SO₄), Dehydrating Agent (e.g., Dean-Stark trap, molecular sieves). google.comgoogle.com Alternatively, using an orthoester or a dimethyl acetal (B89532) like 2,2-dimethoxypropane (B42991) for acetone (B3395972). google.comnumberanalytics.com | Effective for 1,2-, 1,3-, and 1,4-diols to form the corresponding dioxolanes, dioxanes, and dioxepanes. |

| Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl, H₂SO₄, TFA, Acetic Acid) in a solvent like THF or Methanol. benthamdirect.com Lewis acids (e.g., FeCl₃ on silica) can also be used for selective cleavage. acs.org | Regenerates the diol and carbonyl compound. Conditions can be tuned from mild to strong depending on the stability of other functional groups. |

Orthogonality with Other Protecting Groups

A key feature of a successful protecting group is its ability to be removed selectively in the presence of other protecting groups, a concept known as orthogonality. organic-chemistry.orguchicago.edu The 2-isopropyl-1,3-dioxepane functionality, as a typical acetal, fits perfectly within this strategy. Its cleavage is specific to acidic conditions, allowing it to remain intact while other groups are removed using different reagents.

For instance, silyl (B83357) ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) are typically cleaved with fluoride (B91410) sources (e.g., TBAF), conditions under which the dioxepane is stable. wikipedia.orglibretexts.org Similarly, benzyl (B1604629) (Bn) ethers or carbamates (Cbz), which are removed by catalytic hydrogenation, are orthogonal to the acid-labile dioxepane. Base-labile protecting groups, such as acetate (B1210297) or benzoate (B1203000) esters, can be saponified using reagents like sodium hydroxide (B78521) or potassium carbonate without affecting the dioxepane ring. wikipedia.org This orthogonality allows chemists to deprotect different functional groups in a specific order, which is a critical requirement for the synthesis of highly complex molecules. organic-chemistry.org

| Protecting Group | Typical Cleavage Condition | Effect on 2-isopropyl-1,3-dioxepane |

|---|---|---|

| 2-isopropyl-1,3-dioxepane | Aqueous Acid (e.g., AcOH/H₂O/THF) | Cleaved |

| Silyl Ethers (TBDMS, TIPS) | Fluoride Ion (e.g., TBAF in THF) wikipedia.org | Stable |

| Benzyl Ether/Ester (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |

| Carbobenzyloxy (Cbz) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |

| Ester (Acetate, Benzoate) | Base (e.g., K₂CO₃, MeOH; LiOH) | Stable |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) organic-chemistry.org | Stable |

Selective Protection Strategies in Multifunctional Molecules

In molecules containing multiple hydroxyl groups, such as polyols and carbohydrates, the selective protection of specific diols is a frequent challenge. The formation of cyclic ketals can be highly regioselective, depending on the structure of the substrate and the reaction conditions. Generally, the formation of five- and six-membered rings (1,3-dioxolanes and 1,3-dioxanes) is thermodynamically and kinetically favored over the formation of seven-membered 1,3-dioxepanes. youtube.com

However, this preference can be exploited. If a molecule contains both a 1,2-diol and a 1,4-diol, reaction with an acetone equivalent will preferentially protect the 1,2-diol. Conversely, if the 1,4-diol is the only available diol for cyclization, it can be protected selectively. Furthermore, selective deprotection strategies are also powerful tools. In molecules with multiple isopropylidene ketals, those in more sterically hindered environments or those forming less stable rings can sometimes be cleaved preferentially under carefully controlled acidic conditions. researchgate.net For example, terminal isopropylidene groups in sugars are often more readily hydrolyzed than internal ones. This allows for the sequential unmasking of functional groups, providing access to specific positions for further chemical modification.

Utility as a Synthon for C-C Bond Formations and Other Transformations

While the saturated this compound is primarily used for protection, its unsaturated derivative, 2-methylene-1,3-dioxepane (B1205776) (MDO), has emerged as a highly valuable synthon, particularly in polymer chemistry. sigmaaldrich.com MDO participates in free-radical polymerization through a unique mechanism known as radical ring-opening polymerization (rROP). acs.orgnih.gov

In this process, a radical initiator adds to the exocyclic double bond of MDO. The resulting radical intermediate undergoes rapid ring-opening, which is the exclusive pathway for this seven-membered ring system. acs.orgcmu.edu This transformation effectively inserts an ester linkage into the backbone of a growing polymer chain, creating a polyester (B1180765) structure (specifically, a poly(ε-caprolactone) derivative). acs.orgnih.gov This method allows for the synthesis of degradable polymers with properties that can be tuned by copolymerizing MDO with other vinyl monomers like vinyl acetate or methyl methacrylate (B99206). researchgate.netrsc.org The resulting copolymers contain ester groups within their all-carbon backbone, rendering them susceptible to hydrolysis and enzymatic degradation, a desirable feature for creating more sustainable materials and biomedical devices. researchgate.netrsc.orgelsevierpure.com Therefore, the dioxepane scaffold serves as a precursor to a monomer that is a synthon for introducing ester functionalities and creating new C-C and C-O bonds in a controlled polymerization.

Intermediacy in Natural Product Synthesis

The strategic use of protecting groups is a cornerstone of natural product total synthesis, enabling chemists to navigate complex molecular architectures with multiple reactive sites. wikipedia.orguchicago.edu Cyclic ketals, including dioxepanes, have played a role in this field. For instance, the total synthesis of dioxepine bastadin 3, a marine natural product, features the construction of a dibenzo-1,3-dioxepine scaffold early in the synthetic sequence. nih.gov

While a specific documented use of this compound in a completed total synthesis is not prominent in the literature, its structural motif is relevant. The antifungal polyketide natural products, the jerangolids, for example, contain complex polyol sections where such protection strategies are essential. nih.govacs.org The synthesis of the antibiotic platensimycin (B21506) also required intricate protecting group manipulations to differentiate between multiple hydroxyl and carbonyl functionalities during the construction of its complex cage-like core. acs.orgnih.govnih.govwikipedia.org

More directly, the utility of the 2-methylene-1,3-dioxepane derivative connects the parent compound to the field of bioactive molecules. Functional polyesters synthesized from MDO have been explored as versatile platforms for creating biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org In these systems, drugs like doxorubicin (B1662922) are attached to the polymer backbone, which can then self-assemble into nanocarriers for targeted therapy. rsc.org This application demonstrates the role of the 1,3-dioxepane (B1593757) structure as a key intermediate in the synthesis of advanced materials designed to interact with and deliver natural products or their analogues.

Exploration of 1,3 Dioxepane Derivatives in Polymer Chemistry and Material Science

Radical Ring-Opening Polymerization (RROP) of 2-Methylene-1,3-dioxepane (B1205776) (MDO) and Analogues

Radical ring-opening polymerization (RROP) is a key technique that utilizes cyclic monomers, such as the cyclic ketene (B1206846) acetal (B89532) 2-methylene-1,3-dioxepane (MDO), to introduce functional groups into the main chain of vinyl polymers. researchgate.net This process involves a radical addition to the monomer's carbon-carbon double bond, followed by the opening of the ring structure. mdpi.comnih.gov In the case of MDO, the polymerization can proceed through two main pathways: a ring-opening propagation that forms a polyester (B1180765) structure, or a ring-retaining propagation that results in a polyacetal. acs.org For the seven-membered MDO ring, the ring-opening pathway is highly favored, reportedly proceeding with 100% ring-opening to yield a polymer structurally similar to poly(ε-caprolactone) (PCL). acs.orgacs.org This method provides a novel route to synthesizing PCL-like structures and, more importantly, enables the incorporation of degradable ester linkages into a wide array of conventional vinyl polymers. mdpi.com

A primary advantage of using MDO in polymerization is the ability to strategically insert ester bonds into the polymer backbone. mdpi.comdigitellinc.com These ester linkages act as weak points that are susceptible to hydrolysis, rendering the entire polymer chain degradable under certain conditions, such as in an acidic or alkaline environment. rsc.org This is a significant departure from traditional vinyl polymers like poly(methyl methacrylate) or polystyrene, which consist of robust all-carbon backbones that are highly resistant to degradation.

The homopolymerization of MDO via RROP results in an aliphatic polyester. researchgate.net More significantly, the copolymerization of MDO with conventional vinyl monomers allows for the creation of materials that combine the properties of the vinyl polymer with the benefit of backbone degradability. digitellinc.com This strategy is attractive for reducing the environmental persistence of plastic materials and for creating advanced biomaterials designed to break down in a controlled manner within the body. digitellinc.comnih.gov The rate of degradation can be influenced by the proportion of MDO incorporated into the copolymer. nih.gov

MDO has been successfully copolymerized with a variety of vinyl monomers to create functional, degradable materials. These monomers include methyl methacrylate (B99206) (MMA), vinyl acetate (B1210297) (VAc), styrene, and various acrylates. acs.orgdigitellinc.comresearchgate.net The copolymerization behavior is often characterized by reactivity ratios, which describe the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

For instance, in the copolymerization of MDO and MMA, the reactivity ratios were determined to be rMDO = 0.057 and rMMA = 34.12, indicating that a growing chain ending in an MMA radical strongly prefers to add another MMA monomer over MDO. acs.orgcmu.edu In the case of copolymerization with vinyl acetate, the reactivity ratios were found to be rMDO = 0.14 and rVAc = 1.89. rsc.org Despite the generally lower reactivity of MDO compared to many vinyl monomers, successful incorporation into copolymers has been achieved, even in challenging systems like emulsion polymerization, by carefully selecting reaction conditions to minimize MDO hydrolysis. digitellinc.comresearchgate.netacs.org

Table 1: Reactivity Ratios for Copolymerization of MDO with Vinyl Monomers

| Comonomer | rMDO | rVinyl Monomer | Polymerization System | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.057 | 34.12 | Pulsed-laser polymerization at 40 °C | acs.org |

| Vinyl Acetate (VAc) | 0.14 | 1.89 | Photo-induced cobalt-mediated radical polymerization at 30 °C | rsc.org |

The advent of controlled or reversible-deactivation radical polymerization (RDRP) techniques has provided enhanced control over the synthesis of MDO-containing polymers. researchgate.net Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully applied to the RROP of MDO. researchgate.netnih.gov These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and hyperbranched structures. mdpi.comnih.govnih.gov

For example, RAFT polymerization has been used to create hyperbranched polycaprolactone (B3415563) by promoting the self-condensed vinyl polymerization of MDO. researchgate.netnih.gov The degree of branching and, consequently, the polymer's crystallinity and degradation rate could be tuned by adjusting the reaction composition. nih.gov Similarly, cobalt-mediated radical polymerization, another RDRP method, has been employed to synthesize degradable copolymers of MDO and vinyl acetate, demonstrating living polymerization characteristics such as linear kinetics and successful chain extension. rsc.org The application of these controlled techniques is crucial for designing sophisticated macromolecular structures for high-performance applications. mdpi.comnih.gov

Table 2: Polymerization of MDO using RAFT Technique

| Molar Ratio ([MDO]:[ECTVP]:[AIBN]) | Conversion (%) | Mn,GPC (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 50:1:0.2 | 85 | 7000 | 1.85 | researchgate.net |

| 100:1:0.2 | 80 | 11000 | 1.96 | mdpi.com |

ECTVP: Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (RAFT agent); AIBN: Azodiisobutyronitrile (initiator). Polymerization conducted at 60 °C. mdpi.com

Development of Functional Polymeric Materials

The incorporation of MDO into polymer chains not only imparts degradability but also serves as a platform for developing advanced functional materials. By copolymerizing MDO with monomers bearing specific functional groups, it is possible to create materials that respond to external stimuli, making them suitable for applications in drug delivery, tissue engineering, and smart devices.

Polymers that change their properties in response to pH are highly sought after for targeted drug delivery, particularly for cancer therapy where the microenvironment of tumors is more acidic than healthy tissue. rsc.orgnih.gov Functional MDO-based terpolymers have been designed as biodegradable, pH-sensitive prodrug carriers. rsc.org

In one approach, MDO was copolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.org The resulting terpolymer could be used to conjugate the anticancer drug doxorubicin (B1662922) (DOX) via a pH-sensitive hydrazone bond. rsc.orgnih.gov These polymer-drug conjugates self-assemble into micelles that are stable at physiological pH (7.4) but release the drug much faster at an acidic pH (5.5), characteristic of intracellular endosomes. rsc.org This pH-triggered release mechanism enhances the drug's efficacy against cancer cells while minimizing systemic toxicity. rsc.org

Thermoresponsive hydrogels are materials that undergo a volume phase transition in response to temperature changes. nih.govnih.gov These "smart" hydrogels are promising for biomedical applications like injectable drug delivery systems and cell culture scaffolds. researchgate.netelsevierpure.com Degradable, thermoresponsive hydrogels have been successfully prepared through the radical copolymerization of MDO with thermoresponsive monomers such as N,N-dimethylacrylamide and 2-hydroxyethyl acrylate (B77674) (HEA). researchgate.netelsevierpure.comelsevierpure.com

These hydrogels exhibit a temperature-dependent swelling and shrinking behavior in aqueous solutions. researchgate.netelsevierpure.com For example, copolymers of MDO and HEA show lower critical solution temperature (LCST)-type phase separation, meaning they are soluble in water at lower temperatures but become insoluble and shrink as the temperature is raised. researchgate.net A unique phenomenon of coacervate droplet formation within the hydrogel has been observed during this shrinking process. researchgate.netelsevierpure.com The degradability imparted by the MDO units, combined with the thermoresponsive nature, makes these hydrogels suitable for use as functional cell scaffolds that can be controllably degraded under mild alkaline conditions. elsevierpure.com

Biologically Relevant Polymeric Architectures

The development of biodegradable polymers is a cornerstone of modern biomedical research, with applications ranging from drug delivery systems to tissue engineering scaffolds. rsc.org Derivatives of 1,3-dioxepane (B1593757), particularly 2-methylene-1,3-dioxepane (MDO), have emerged as versatile building blocks for creating such biologically relevant polymeric architectures. The key to their utility lies in the ability of the cyclic ketene acetal structure of MDO to undergo radical ring-opening polymerization (rROP). This process introduces ester linkages into the polymer backbone, rendering the resulting material biodegradable.

One of the most promising applications of MDO is in the creation of polymeric prodrugs for targeted cancer therapy. Researchers have successfully synthesized functional terpolymers of MDO with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.orgrsc.org These amphiphilic polyesters, P(MDO-co-PEGMA-co-PDSMA), can self-assemble into micelles in aqueous environments. rsc.org The hydrophobic core, formed by the polyester backbone, serves as a reservoir for hydrophobic drugs like doxorubicin (DOX), while the hydrophilic PEGMA shell provides biocompatibility and stability in the bloodstream. rsc.org

A significant advantage of these MDO-based systems is the ability to incorporate pH-sensitive functionalities. For instance, doxorubicin can be conjugated to the polymer via a hydrazone bond, which is stable at physiological pH (7.4) but cleaves in the acidic environment of tumor tissues or endosomes (pH ~5.0-5.5). rsc.orgresearchgate.net This targeted drug release mechanism enhances the therapeutic efficacy while minimizing systemic toxicity. rsc.org Flow cytometry and fluorescence microscopy have confirmed the efficient internalization of these prodrug micelles by cancer cells. rsc.orgrsc.org

In the realm of tissue engineering, creating materials that can interact with and guide cellular behavior is crucial. Copolymers of MDO and glycidyl (B131873) methacrylate (GMA) have been developed to produce functionalized, degradable polyesters. nih.gov The epoxy groups of the GMA units provide reactive sites for the covalent immobilization of bioactive molecules, such as heparin. nih.gov Heparin, in turn, can bind to growth factors like bone morphogenetic protein-2 (BMP-2), which is known to promote the differentiation of mesenchymal stem cells into bone cells (osteogenic differentiation). nih.gov This approach allows for the creation of "smart" scaffolds that can actively promote tissue regeneration. The mechanical properties of these copolymers can be fine-tuned by adjusting the monomer feed ratio, allowing for the design of materials suited for specific applications. nih.gov

| Monomer | Comonomer(s) | Polymer Architecture | Biological Application | Key Findings |

| 2-Methylene-1,3-dioxepane (MDO) | Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Pyridyldisulfide ethylmethacrylate (PDSMA) | Amphiphilic terpolymer micelles | pH-sensitive drug delivery (Doxorubicin) | Enhanced drug release at acidic pH, efficient cell uptake. rsc.orgrsc.org |

| 2-Methylene-1,3-dioxepane (MDO) | Glycidyl methacrylate (GMA) | Functionalized copolyester | Tissue engineering scaffolds | Covalent immobilization of heparin to potentially enhance osteogenic differentiation. nih.gov |

| 2-Methylene-1,3-dioxepane (MDO) | Vinyl acetate (VAc) | Degradable copolymer | Not specified | Copolymer is degradable in both acidic and alkaline solutions. rsc.org |

| 2-Methylene-1,3-dioxepane (MDO) | N-phenyl maleimide (B117702) (NPM) | High-temperature, optically transparent copolymer | Not specified | Formation of charge-transfer complex allows for initiator-free polymerization. researchgate.net |

Novel Derivatives and Polymer Architecture Design

The versatility of 1,3-dioxepane derivatives extends to the design of novel polymer architectures with unique properties. The radical ring-opening polymerization of MDO allows for its copolymerization with a wide range of vinyl monomers, leading to the creation of polyesters with tailored characteristics.

For example, the copolymerization of MDO with vinyl acetate (VAc) through photo-induced cobalt-mediated radical polymerization yields degradable copolymers. rsc.org This controlled polymerization technique allows for a pseudo-linear kinetic profile, where the molecular weight of the copolymer increases with conversion, and results in a narrow molecular weight distribution. rsc.org The glass transition temperature of these copolymers can be systematically varied by adjusting the VAc content. rsc.org The incorporation of MDO renders the otherwise non-degradable polyvinyl acetate backbone susceptible to degradation in both acidic and alkaline conditions. rsc.org

Another innovative approach involves the copolymerization of MDO with N-phenyl maleimide (NPM). researchgate.net This combination is particularly interesting because MDO, being an electron-rich monomer, can form a charge-transfer complex with the electron-poor NPM. researchgate.net This interaction facilitates spontaneous polymerization upon heating, without the need for a radical initiator. researchgate.net The resulting copolymers exhibit high thermal stability, a high glass transition temperature, and optical transparency. The extent of ring-opening of MDO in these copolymers is dependent on the reaction temperature, with higher temperatures favoring the formation of degradable ester linkages. researchgate.net

The design of more complex macromolecular structures, such as polymer brushes, has also been explored, although not directly with 2-(propan-2-yl)-1,3-dioxepane. For instance, the synthesis of molecular brushes with a polydimethylsiloxane (B3030410) backbone and poly-2-isopropyl-2-oxazoline side chains demonstrates the creation of stimuli-responsive materials. nih.gov These structures exhibit thermoresponsive behavior in aqueous solutions, which is a desirable property for applications in biotechnology and medicine, such as in targeted drug delivery systems. nih.gov While this example does not involve a 1,3-dioxepane derivative, it highlights the direction of research in designing complex polymer architectures for advanced applications.

The table below summarizes the research findings on novel derivatives and polymer architectures based on MDO.

| Monomer System | Polymerization Method | Key Architectural Feature | Noteworthy Properties |

| MDO and Vinyl Acetate (VAc) | Photo-induced cobalt-mediated radical polymerization | Degradable backbone with tunable glass transition temperature | Controlled molecular weight and narrow polydispersity; degradable in acidic and alkaline media. rsc.org |

| MDO and N-phenyl maleimide (NPM) | Radical polymerization (including spontaneous, initiator-free) | High-temperature, optically transparent copolymer with degradable ester units | Formation of charge-transfer complex enables spontaneous polymerization; high thermal stability. researchgate.net |

Theoretical and Computational Investigations of 2 Propan 2 Yl 1,3 Dioxepane and Analogues

Quantum-Chemical Calculations for Electronic Structure and Stability

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and thermodynamic stability of 2-(propan-2-yl)-1,3-dioxepane and related compounds. wavefun.com These calculations provide optimized molecular geometries, bond lengths, bond angles, and energetic information.

The stability of cyclic compounds like 1,3-dioxepane (B1593757) is influenced by ring strain. Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to an appropriate acyclic reference compound. For instance, studies on the analogous seven-membered ring, oxepane, have utilized methods like MP2 and M06-2X to calculate strain energies, which are in close agreement with experimental values. nih.gov

Key electronic properties derived from these calculations include Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. ajchem-a.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 1: Representative Theoretical Data for Oxepane (an analogue of 1,3-Dioxepane)

| Computational Method | Calculated Property | Value |

|---|---|---|

| M06-2X | Strain Energy | 5.69 kcal/mol |

| MP2 | Strain Energy | 6.38 kcal/mol |

| Experimental | Strain Energy | 6.3 kcal/mol |

| B3LYP | C-O Absorption | 1147 cm⁻¹ |

| Experimental | C-O Absorption | 1134 cm⁻¹ |

Data sourced from studies on oxepane, a structural analogue. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The seven-membered ring of 1,3-dioxepane is flexible and can adopt several conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the potential energy surface and identify the most stable conformers. wavefun.comrsc.org For seven-membered heterocyclic systems like oxepane, the twist-chair conformation is often found to be the most stable. nih.gov

In contrast, the smaller six-membered ring analogues, 1,3-dioxanes, have been extensively studied and are known to preferentially adopt a chair-like conformation to minimize steric and torsional strain. thieme-connect.de The presence of the two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, influences the ring's geometry and the energy barriers between different conformations. thieme-connect.de For 2-substituted 1,3-dioxanes, an equatorial position of the substituent is generally thermodynamically favored to avoid unfavorable diaxial interactions. thieme-connect.de

A conformational analysis involves calculating the relative energies of different possible geometries (e.g., chair, boat, twist-boat, twist-chair). This analysis helps in understanding how the molecule's shape influences its physical properties and reactivity. For instance, the accessibility of the acetal (B89532) group for a reaction can be highly dependent on the ring's conformation. mdpi.com

Table 2: Conformational Preferences in Cyclic Ethers

| Ring System | Most Stable Conformation | Key Computational Insight |

|---|---|---|

| 1,3-Dioxane (6-membered) | Chair | Equatorial substituents at C2 are thermodynamically favored due to significant diaxial interactions. thieme-connect.de |

| Oxepane (7-membered) | Twist-Chair | The presence of heteroatoms can lower the relative energy of boat conformations compared to chair forms. nih.gov |

This table presents data from analogues to infer the likely conformational behavior of 1,3-dioxepane.

Computational Approaches to Reaction Mechanism Elucidation

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction is acid-catalyzed hydrolysis. Computational studies can map the entire reaction pathway, identifying transition states and intermediates, and calculating the associated activation energies. ic.ac.uk

The hydrolysis of acetals and ketals typically proceeds through one of several mechanisms, such as the A-1 or A-2 mechanism. osti.govresearchgate.net

A-1 Mechanism: This is a two-step process. It involves a rapid, reversible protonation of one of the oxygen atoms, followed by a slow, rate-determining cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water to yield the final products. researchgate.net

A-2 Mechanism: This is a concerted process where proton transfer and the attack of a water molecule occur simultaneously in the rate-determining step. osti.gov

Computational models can distinguish between these pathways by calculating the energies of the respective transition states. ic.ac.uk Kinetic studies, which can be supported by computational data, such as the entropy of activation and solvent isotope effects, also help in determining the operative mechanism. For example, a negative entropy of activation can suggest an A-2 mechanism, as it implies a more ordered transition state. osti.gov

Table 3: Comparison of Acetal Hydrolysis Mechanisms

| Feature | A-1 Mechanism | A-2 Mechanism |

|---|---|---|

| Nature | Stepwise | Concerted |

| Rate-Determining Step | Unimolecular formation of oxocarbenium ion | Bimolecular attack of water on the protonated acetal |

| Key Intermediate | Resonance-stabilized oxocarbenium ion researchgate.net | None (proceeds through a transition state) |

| Typical Entropy of Activation (ΔS‡) | Generally positive or near zero | Generally negative osti.gov |

Information compiled from general studies on acetal hydrolysis. osti.govresearchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties calculated through quantum-chemical methods, one can predict how a molecule like this compound will behave in a reaction.

The rate of acetal hydrolysis, for instance, is highly dependent on the stability of the intermediate oxocarbenium ion. researchgate.net Computational methods can calculate the stability of this cation. Electron-donating groups attached to the acetal carbon (the C2 position) stabilize the positive charge of the oxocarbenium ion, thereby increasing the rate of hydrolysis. The isopropyl group in this compound is an electron-donating group, which would be predicted to facilitate hydrolysis compared to an unsubstituted analogue. Computational analysis of substituent effects allows for the quantitative prediction of these reactivity trends. acs.org

Table 4: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. ajchem-a.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a species to accept electrons. |

These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO). nih.govajchem-a.com

Future Research Directions and Emerging Paradigms for 2 Propan 2 Yl 1,3 Dioxepane Chemistry

Advancements in Asymmetric Synthesis and Chiral Induction

The asymmetric synthesis of chiral 1,3-dioxepanes is a burgeoning field with significant potential for producing optically active compounds. ic.ac.uk A key area of development is remote asymmetric induction, where the stereochemistry of a reaction is controlled from a distant point in the molecule. ic.ac.uk This has been demonstrated in the synthesis of chiral 1,4- and 1,5-diols using chiral ene acetals derived from C2-symmetric diols. ic.ac.ukacs.org The process often involves an intramolecular haloetherification reaction, which proceeds through a rigid bicyclic oxonium ion intermediate, thereby creating two new chiral centers with high diastereoselectivity. ic.ac.uk

Future research is expected to focus on the development of new chiral auxiliaries and catalysts to further enhance the stereoselectivity of these reactions. The use of chiral Brønsted acid catalysts, for instance, has shown promise in influencing the stereochemical outcome of glycosylation processes, suggesting that diastereocontrol could be achieved through the careful selection of chiral organic catalysts. organic-chemistry.org Additionally, the development of organocatalytic formal [3+2] cycloaddition reactions using cinchona-alkaloid-thiourea-based bifunctional organocatalysts represents a novel approach to the asymmetric synthesis of 1,3-dioxolanes, which could be adapted for 1,3-dioxepanes. nih.gov

Key Research Findings in Asymmetric Synthesis:

| Method | Catalyst/Reagent | Key Feature | Outcome |

| Remote Asymmetric Induction | Chiral C2-symmetric diols, I(coll)2ClO4 | Formation of a rigid bicyclic oxonium ion intermediate. ic.ac.uk | Highly stereoselective synthesis of chiral 1,4- and 1,5-diols. ic.ac.ukacs.org |

| Organocatalytic Cycloaddition | Cinchona-alkaloid-thiourea organocatalysts | Formal [3+2] cycloaddition via hemiacetal intermediates. nih.gov | Asymmetric synthesis of 1,3-dioxolanes. nih.gov |

| Chiral Brønsted Acid Catalysis | Chiral Brønsted acids | Activation of trichloroacetimidate (B1259523) glycosyl donors. organic-chemistry.org | Potential for diastereocontrol in glycosylation. organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis is revolutionizing the production of acetals, including 1,3-dioxepanes. numberanalytics.com Continuous flow processing offers several advantages over traditional batch methods, such as improved reaction control, enhanced safety, and ease of scalability. rsc.org

Flow chemistry has been successfully applied to the synthesis of butane-2,3-diacetal protected tartrate derivatives, demonstrating an 8% improvement in yield over batch processes and enabling the production of 40g of product in just 10 hours. rsc.org The use of in-line purification and IR analysis further streamlines the process. rsc.org Similarly, flow chemistry has been instrumental in the synthesis of C-glycosyl compounds, where higher temperatures and pressures in a continuous flow system led to superior yields compared to batch procedures. nih.gov

Future advancements in this area will likely involve the development of more sophisticated automated systems that integrate reaction, purification, and analysis in a seamless workflow. The use of telescoped processes, where multiple reaction steps are linked together in a continuous system, will further reduce synthesis time and waste. rsc.org

Exploration of Novel Catalytic Systems and Green Methodologies

The development of novel catalytic systems and green methodologies is a major focus in modern organic synthesis, and the production of 1,3-dioxepanes is no exception. rsc.orgthieme-connect.deijsdr.org Researchers are actively exploring alternatives to traditional acid catalysts, which are often corrosive and produce significant waste. ijsdr.orgnih.gov

Organocatalysis has emerged as a powerful tool, utilizing small organic molecules to catalyze reactions. wikipedia.orgorganic-chemistry.org Photo-organocatalytic methods, employing catalysts like thioxanthenone or Eosin Y under visible light, offer a mild and green route to acetal (B89532) synthesis from aldehydes. organic-chemistry.orgrsc.org These methods are often performed under neutral conditions and can tolerate a wide range of functional groups. organic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another promising green methodology. nih.gov Enzymes can operate under mild conditions and exhibit high selectivity, making them ideal for the synthesis of chiral compounds. nih.govrsc.org The combination of biocatalysis with chemocatalysis in a one-pot cascade offers an efficient route to complex molecules like chiral dioxolanes. nih.gov

Other innovative and green approaches include:

Rotary Evaporator-Assisted Synthesis: A rapid and efficient method for synthesizing cyclic acetals and ketals using a rotary evaporator for dehydration, significantly reducing reaction times and solvent usage compared to conventional methods. thieme-connect.dexjtlu.edu.cnresearchgate.net

Microwave-Assisted Acetalization: The use of microwave irradiation can accelerate acetal formation and improve yields. numberanalytics.com

Heterogeneous Catalysts: Solid acid catalysts, such as montmorillonite (B579905) clays, offer advantages like easy recovery and reuse. orientjchem.org

Comparison of Catalytic Systems for Acetal Synthesis:

| Catalyst Type | Examples | Advantages |

| Organocatalysts | Thioxanthenone, Eosin Y, Proline organic-chemistry.orgrsc.orgwikipedia.org | Metal-free, low toxicity, mild reaction conditions. wikipedia.orgorganic-chemistry.org |

| Biocatalysts | Lipases, Oxidoreductases nih.govnih.gov | High selectivity, mild conditions, environmentally friendly. nih.gov |

| Heterogeneous Catalysts | Montmorillonite Maghnite-H+ orientjchem.org | Reusable, easy to separate from reaction mixture. orientjchem.org |

| Photocatalysts | Eosin Y, Acridinium salts organic-chemistry.orgnih.gov | Uses visible light, neutral conditions, high efficiency. organic-chemistry.orgnih.gov |

Design of Tailored 1,3-Dioxepane (B1593757) Architectures for Advanced Materials

The unique structure of 1,3-dioxepanes makes them valuable building blocks for the creation of advanced materials with tailored properties. A key area of research is the use of 2-methylene-1,3-dioxepane (B1205776) (MDO) in radical ring-opening polymerization. cmu.edu This process allows for the introduction of ester groups into the backbone of polymers, leading to biodegradable materials. rsc.orgehu.es

Functional MDO terpolymers have been explored as versatile platforms for constructing biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org These polymers can self-assemble into micelles that are sensitive to pH changes, allowing for the controlled release of drugs within cancer cells. rsc.org Copolymers of MDO with vinyl acetate (B1210297) have also been synthesized, resulting in degradable materials with potential applications in various fields. rsc.org

Future research will likely focus on the development of new MDO-based copolymers with a wider range of functionalities. The ring-opening polymerization of other substituted 1,3-dioxepanes, such as 1,3-dioxa-2-silacycloalkanes, is also being investigated for the creation of chemically recyclable polymers, which is crucial for establishing closed-loop chemical recycling systems. rsc.org The ability to precisely control the polymer architecture and incorporate specific functional groups will enable the design of advanced materials for applications in drug delivery, tissue engineering, and sustainable plastics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Propan-2-yl)-1,3-dioxepane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of glyoxal with 2,5-hexanediol derivatives, as demonstrated for analogous 1,3-dioxepane systems. Optimizing stoichiometric ratios (e.g., 1:1 glyoxal:diol), using mild Lewis acids (e.g., p-toluenesulfonic acid) as catalysts, and maintaining anhydrous conditions at 60–80°C improves yields to >85%. Purification via fractional distillation under reduced pressure (e.g., 40–60 mmHg) is critical due to the compound’s boiling point (~154°C at atmospheric pressure) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- NMR : H NMR should show resonances for the isopropyl group (δ 1.0–1.2 ppm, doublet) and dioxepane ring protons (δ 3.5–4.5 ppm). C NMR will confirm the carbonyl environment (δ 95–110 ppm for acetal carbons).

- IR : Strong absorption at ~1100 cm (C–O–C stretching) and ~2900 cm (C–H of isopropyl).

- Mass Spectrometry : Molecular ion peak at m/z 144 [M] with fragmentation patterns reflecting loss of isopropyl or dioxepane ring cleavage .

Q. What are the key physicochemical properties of this compound, and how do they influence its behavior in experimental setups?

- Methodological Answer : Key properties include:

- Density : 0.919 g/cm (affects solvent layering in biphasic reactions).

- Refractive Index : 1.405 (useful for monitoring reaction progress via polarimetry).

- LogP : 1.16 (indicates moderate hydrophobicity; influences partitioning in extraction protocols).

- Flash Point : 46°C (requires careful temperature control to avoid flammability risks). These properties guide solvent selection, storage conditions, and safety protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of this compound derivatives, and what factors most significantly impact reproducibility?

- Methodological Answer : Contradictions often arise from impurities in starting materials (e.g., diol hydration states) or inconsistent catalytic activation. To ensure reproducibility:

- Use freshly distilled glyoxal and rigorously dried diols.

- Monitor reaction progress via in-situ FTIR to track acetal formation.

- Optimize catalyst loading (e.g., 0.5–1 mol% p-TsOH) to balance reaction rate and side-product formation. Historical yield disparities (e.g., 40% vs. 90%) are resolved by strict adherence to anhydrous conditions and inert atmospheres .

Q. What strategies are recommended for investigating the hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–80°C. Monitor degradation via HPLC with a C18 column (UV detection at 210 nm) or H NMR tracking acetal proton disappearance.

- Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants () and calculate activation energy () via Arrhenius plots. Hydrolysis is typically acid-catalyzed, with accelerated ring-opening at pH < 4 .

Q. What computational modeling approaches are suitable for predicting the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density surfaces and identify nucleophilic sites (e.g., oxygen lone pairs in the dioxepane ring).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict regioselectivity in reactions with electrophiles like alkyl halides.

- Transition State Analysis : Compare energy barriers for substitution at the isopropyl group vs. the dioxepane ring to prioritize synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.